molecular formula C24H38O5 B105586 3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid CAS No. 81873-91-8

3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid

Cat. No. B105586
CAS RN: 81873-91-8
M. Wt: 406.6 g/mol
InChI Key: MIHNUBCEFJLAGN-RAEYQWLJSA-N
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Description

3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid, also known as 3α,7β-dihydroxy-12-oxo-5β-cholanate, is a cholanic acid anion. It is the conjugate base of 3α,7β-dihydroxy-12-oxo-5β-cholan-24-oic acid, obtained by deprotonation of the carboxy group . It is also an oxo-5β-cholanic acid that is ursodeoxycholic acid carrying an additional oxo substituent at position 12 .


Molecular Structure Analysis

The molecular formula of 3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid is C24H38O5. It has a net charge of 0 and an average mass of 406.556 . The InChI representation of its structure is InChI=1S/C24H38O5/c1- 13 (4- 7- 21 (28) 29) 16- 5- 6- 17- 22- 18 (12- 20 (27) 24 (16,17) 3) 23 (2) 9- 8- 15 (25) 10- 14 (23) 11- 19 (22) 26/h13- 19,22,25- 26H,4- 12H2,1- 3H3, (H,28,29) /t13- ,14+,15- ,16- ,17+,18+,19+,22+,23+,24- /m1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid include a molecular formula of C24H38O5, a net charge of 0, and an average mass of 406.556 .

Scientific Research Applications

Hydrogen-bonded Aggregations in Crystal Structures

Research by Bertolasi et al. (2005) focuses on the crystal structures of oxo-cholic acids, including 3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid. The study reveals various supramolecular architectures in these structures, dominated by networks of cooperative O-H...O hydrogen bonds and supported by weaker C-H...O interactions (Bertolasi et al., 2005).

Anodic Electrochemical Oxidation

Medici et al. (2001) describe the regioselectivity in the anodic electrochemical oxidation of cholic acid, leading to various products including 3alpha,12alpha-Dihydroxy-7-oxo-5beta-cholan-24-oic acid, which is closely related to the compound of interest. This study contributes to understanding the chemical behavior of oxo-cholic acids under electrochemical conditions (Medici et al., 2001).

Blood-Brain Barrier Permeation

Mikov et al. (2004) explored the efficacy of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a blood-brain barrier (BBB) permeator. The study suggests that sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate can modify BBB permeability, as evidenced by its effects in various pharmacological tests (Mikov et al., 2004).

properties

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNUBCEFJLAGN-RAEYQWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234581
Record name 12-Ketoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid

CAS RN

81873-91-8
Record name (3α,5β,7β)-3,7-Dihydroxy-12-oxocholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81873-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha,5beta,7beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081873918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Ketoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha, 5beta,7beta)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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